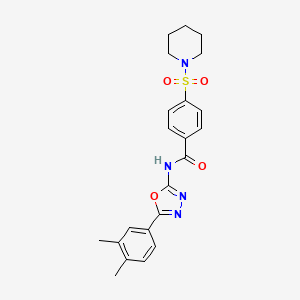

N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide

Description

Properties

IUPAC Name |

N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O4S/c1-15-6-7-18(14-16(15)2)21-24-25-22(30-21)23-20(27)17-8-10-19(11-9-17)31(28,29)26-12-4-3-5-13-26/h6-11,14H,3-5,12-13H2,1-2H3,(H,23,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWBSXNOCSJWULI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a compound of interest due to its potential biological activities. This article will explore its biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Molecular Formula : C20H20N2O4

- Molecular Weight : 352.39 g/mol

- SMILES Notation : OC(c1oc(-c2cc(C)cc(c2)C)nn1)(COC(=O)c1ccccc1)C

This structure incorporates a 1,3,4-oxadiazole moiety and a piperidine sulfonamide group, which are known to contribute to various pharmacological effects.

Research indicates that compounds containing the oxadiazole and piperidine structures often exhibit significant biological activities through various mechanisms:

- NF-κB Pathway Modulation : Some derivatives of oxadiazoles have been shown to enhance NF-κB activity in cell-based assays. This pathway is crucial for regulating immune response and inflammation .

- Acetylcholinesterase Inhibition : Similar compounds have demonstrated potential as acetylcholinesterase inhibitors, which can be beneficial in treating neurodegenerative diseases like Alzheimer's .

- Antimicrobial Activity : Studies have reported moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis, indicating potential applications in treating infections .

Biological Activity Data

The following table summarizes the biological activities observed for this compound and related compounds:

Case Study 1: NF-κB Activation

A study conducted on a series of sulfamoyl benzamidothiazole derivatives showed that certain compounds significantly enhanced NF-κB activity in the presence of lipopolysaccharide (LPS). The compound this compound was among those tested for its ability to modulate this pathway effectively .

Case Study 2: Antimicrobial Efficacy

In another research effort focusing on the antibacterial properties of oxadiazole derivatives, the compound was tested against multiple bacterial strains. Results indicated that it exhibited notable antibacterial effects specifically against Salmonella typhi, suggesting its potential as an antimicrobial agent in clinical settings .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional distinctions between the target compound and its analogs:

Table 1. Structural and Functional Comparison of Key Oxadiazole Derivatives

Structural and Electronic Effects

- Oxadiazole Substituents: The 3,4-dimethylphenyl group in the target compound provides moderate lipophilicity compared to bulkier groups like 5,6,7,8-tetrahydronaphthalen-2-yl (Compound 6, ) or electron-deficient trifluoromethyl substituents (Compound 6, ). This balance may optimize bioavailability and target engagement .

- Benzamide Modifications: The piperidinylsulfonyl group in the target compound enhances solubility relative to benzyl(methyl)sulfamoyl (LMM5, ) or cyclohexyl(ethyl)sulfamoyl (LMM11, ). Sulfonamides are known to improve pharmacokinetic profiles by increasing aqueous solubility and enzyme-binding capacity . Electron-withdrawing groups (e.g., bromo, trifluoromethyl) in analogs like Compound 7 () may enhance electronic interactions in enzyme active sites, whereas methyl or methoxy groups (e.g., LMM5) offer steric or hydrophobic effects .

Physicochemical Properties

- Melting Points and Purity :

- Analogs like Compound 7c () exhibit melting points of 134–178°C, correlating with crystallinity and stability. The target compound’s dimethylphenyl group likely confers a similar range.

- HPLC purity data for synthesized analogs (e.g., 95–100% in ) validate robust synthetic protocols, which could extend to the target compound .

Q & A

Q. Optimization strategies :

- Monitor reaction progress via thin-layer chromatography (TLC) to adjust time and temperature .

- Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .

- Purify intermediates via column chromatography to minimize side products .

Intermediate: How can researchers validate the structural integrity and purity of this compound?

Answer:

Primary techniques :

- NMR spectroscopy :

- ¹H/¹³C NMR confirms substituent positions (e.g., dimethylphenyl protons at δ 2.2–2.5 ppm; piperidine sulfonyl groups at δ 3.0–3.5 ppm) .

- 2D NMR (COSY, HSQC) resolves overlapping signals in complex regions .

- Mass spectrometry (HRMS) : Exact mass matching (e.g., [M+H]⁺) confirms molecular formula .

- HPLC : Purity >95% validated using C18 columns with UV detection (λ = 254 nm) .

Q. Supplementary methods :

- FT-IR : Detects functional groups (e.g., C=O stretch at ~1650 cm⁻¹, S=O at ~1150 cm⁻¹) .

- X-ray crystallography (if crystals are obtainable): Resolves 3D conformation and hydrogen bonding .

Advanced: What experimental approaches resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer efficacy)?

Answer:

Key strategies :

Dose-response profiling : Compare IC₅₀ values across assays (e.g., MTT for cytotoxicity vs. agar diffusion for antimicrobial activity) .

Target-specific assays :

- Enzyme inhibition : Test against COX-2, HDACs, or kinases linked to observed activities .

- Receptor binding : Use radioligand displacement assays for GPCRs or nuclear receptors .

Metabolic stability studies : Assess if metabolites contribute to divergent activities (e.g., liver microsome assays) .

Q. Case example :

- Conflicting anticancer/antimicrobial data may arise from differential cell permeability. Use logP calculations (e.g., ClogP ~3.5) and membrane permeability assays (Caco-2 monolayers) to correlate hydrophobicity with activity .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

- Temperature : Store at –20°C in amber vials to prevent photodegradation .

- Humidity : Use desiccants (silica gel) to avoid hydrolysis of sulfonamide and oxadiazole groups .

- Solubility : Prepare stock solutions in DMSO (dry, <0.1% H₂O) for long-term stability .

Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound?

Answer:

Key modifications and effects :

Q. Methodology :

- Parallel synthesis : Generate analogs with varied substituents (e.g., replacing dimethylphenyl with fluorophenyl) .

- Computational docking : Use AutoDock or Schrödinger to predict binding affinities to targets like EGFR or DNA gyrase .

Intermediate: What are the common pitfalls in analyzing this compound’s mechanism of action?

Answer:

Challenges and solutions :

- Off-target effects : Use siRNA knockdown or CRISPR-Cas9 to validate target specificity .

- Redox interference : Test in presence of antioxidants (e.g., NAC) to rule out ROS-mediated false positives .

- Aggregation artifacts : Perform dynamic light scattering (DLS) to detect nanoaggregates at high concentrations .

Advanced: How to design assays for evaluating pharmacokinetic properties?

Answer:

Key assays :

Plasma protein binding : Ultrafiltration or equilibrium dialysis to measure % bound .

CYP450 inhibition : Use fluorogenic substrates (e.g., CYP3A4) to assess drug-drug interaction risks .

In vivo PK : Administer in rodent models (IV/PO) and quantify plasma levels via LC-MS/MS .

Q. Data interpretation :

- Low oral bioavailability (<20%) may require prodrug strategies (e.g., esterification of sulfonamide) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.